molecular formula C11H17BrO4 B14456876 Diethyl (2-bromo-2-methylpropylidene)propanedioate CAS No. 67498-36-6

Diethyl (2-bromo-2-methylpropylidene)propanedioate

Cat. No.: B14456876
CAS No.: 67498-36-6
M. Wt: 293.15 g/mol
InChI Key: GSOCUZHVUFEKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2-bromo-2-methylpropylidene)propanedioate is an organic compound with the molecular formula C10H17BrO4. It is a derivative of malonic ester, where the hydrogen atoms on the central carbon are replaced by a bromine atom and a methyl group. This compound is known for its reactivity and is used in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-bromo-2-methylpropylidene)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 2-bromo-2-methylpropylidene under basic conditions. Sodium ethoxide in ethanol is commonly used as the base to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-bromo-2-methylpropylidene)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-bromo-2-methylpropylidene)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-bromo-2-methylpropylidene)propanedioate involves the formation of enolate ions, which act as nucleophiles in various reactions. The bromine atom can be substituted by other nucleophiles, leading to the formation of different products. The ester groups can undergo hydrolysis and decarboxylation, resulting in the formation of carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methyl group on the central carbon, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

67498-36-6

Molecular Formula

C11H17BrO4

Molecular Weight

293.15 g/mol

IUPAC Name

diethyl 2-(2-bromo-2-methylpropylidene)propanedioate

InChI

InChI=1S/C11H17BrO4/c1-5-15-9(13)8(7-11(3,4)12)10(14)16-6-2/h7H,5-6H2,1-4H3

InChI Key

GSOCUZHVUFEKBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(C)(C)Br)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.